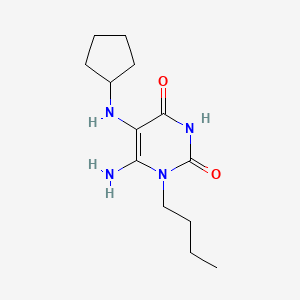

6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione” is a chemical compound with the molecular formula C13H22N4O2 . It has an average mass of 266.339 Da and a monoisotopic mass of 266.174286 Da .

Physical and Chemical Properties

This compound has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 72.6±0.4 cm3 . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 0.23, and its ACD/LogD (pH 5.5) is 0.26 . Its polar surface area is 87 Å2, and its polarizability is 28.8±0.5 10-24cm3 . Its surface tension is 53.7±5.0 dyne/cm, and its molar volume is 219.0±5.0 cm3 .

Applications De Recherche Scientifique

Facile Construction and Transformation of Pyrimidones

The compound 6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione is used as a building block in the synthesis of various pyrimidones and pyrimidine derivatives. For instance, the synthesis of substituted pyrimido[4,5-d]pyrimidones through transformation of enaminouracil, and the construction of bis-pyrimido[4,5-d]pyrimidin-2,4-diones highlight the chemical versatility and reactivity of this compound (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Synthesis of Pyrimido-Pyrimidine Derivatives

The compound is used in multi-component reactions, often under solvent-free conditions, to synthesize a range of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. These methods are appreciated for their simplicity and efficiency, contributing to the field of drug discovery and organic synthesis (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).

Heterocycle Formation and Functionalization

The compound is pivotal in the formation of heterocycles, such as pyrido[2,3-d]pyrimidines, and their subsequent functionalization. It demonstrates the compound's role in generating structures with potential pharmacological relevance, introducing functional groups that are pertinent in medicinal chemistry (Girreser, Heber, & Schütt, 2004).

Supramolecular Chemistry

Formation of Hydrogen-Bonded Supramolecular Assemblies

The compound is instrumental in synthesizing novel pyrimidine derivatives that engage in hydrogen bonding to form complex supramolecular structures. These structures have significant implications in materials science and supramolecular chemistry, showcasing the compound's role in the formation of intricate molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antimicrobial Research

Evaluation of Antimicrobial Activity

Derivatives of 6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione have been synthesized and evaluated for their antimicrobial properties. This demonstrates the compound's potential in contributing to the discovery and development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016).

Nonlinear Optical and Drug Discovery Applications

Investigation into Nonlinear Optical Properties

Derivatives of the compound have been synthesized and studied for their potential in nonlinear optical applications. This highlights the compound's relevance not only in medicinal chemistry but also in materials science, particularly in the development of new materials for optical and electronic applications (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Propriétés

IUPAC Name |

6-amino-1-butyl-5-(cyclopentylamino)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-2-3-8-17-11(14)10(12(18)16-13(17)19)15-9-6-4-5-7-9/h9,15H,2-8,14H2,1H3,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWLLYQXNWLJDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)NC2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)

![4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2412506.png)

![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)

![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)

![1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412524.png)